molecular formula C14H14ClF3N4O B11454089 6-tert-butyl-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one

6-tert-butyl-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5(4H)-one

Cat. No.: B11454089
M. Wt: 346.73 g/mol
InChI Key: NKZPMGVDJPOGLJ-UHFFFAOYSA-N
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Description

6-TERT-BUTYL-3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a tert-butyl group, a chloro-trifluoromethylphenyl group, and an amino group attached to a dihydro-triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Chloro-Trifluoromethylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the chloro-trifluoromethylphenyl group is introduced to the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-TERT-BUTYL-3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

6-TERT-BUTYL-3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-6-TERT-BUTYL-3-MERCAPTO-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: This compound has a similar triazine ring structure but differs in the presence of a mercapto group instead of the chloro-trifluoromethylphenyl group.

    4-AMINO-6-TERT-BUTYL-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5-ONE: Another similar compound with a thioxo group.

Uniqueness

The uniqueness of 6-TERT-BUTYL-3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14ClF3N4O

Molecular Weight

346.73 g/mol

IUPAC Name

6-tert-butyl-3-[4-chloro-3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H14ClF3N4O/c1-13(2,3)10-11(23)20-12(22-21-10)19-7-4-5-9(15)8(6-7)14(16,17)18/h4-6H,1-3H3,(H2,19,20,22,23)

InChI Key

NKZPMGVDJPOGLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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